Product packaging for 4-(2-Bromophenyl)-3,3-diethylpyrrolidine(Cat. No.:)

4-(2-Bromophenyl)-3,3-diethylpyrrolidine

Cat. No.: B13252871
M. Wt: 282.22 g/mol
InChI Key: DZVIKBRGXLMLPZ-UHFFFAOYSA-N
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Description

Overview of Substituted Pyrrolidine (B122466) Chemistry in Modern Organic Synthesis

Substituted pyrrolidines are integral building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. mdpi.com The development of stereoselective methods for the synthesis of these heterocycles is a major focus of contemporary organic chemistry. nih.gov Various synthetic strategies have been developed to access polysubstituted pyrrolidines, including cycloaddition reactions, intramolecular cyclizations of amino precursors, and modifications of existing pyrrolidine rings. acs.orgnih.gov

The substituents on the pyrrolidine ring play a crucial role in determining its biological activity and physical properties. For instance, the nature and stereochemistry of substituents can influence binding affinity to biological targets, solubility, and metabolic stability. The gem-diethyl substitution at the 3-position in 4-(2-Bromophenyl)-3,3-diethylpyrrolidine introduces a significant steric presence, which can influence the conformation of the pyrrolidine ring and its interactions with other molecules.

Significance of Bromophenyl Moieties in Synthetic Organic Chemistry

The bromophenyl group is a versatile functional moiety in synthetic organic chemistry, primarily due to the reactivity of the carbon-bromine bond. researchgate.net Bromoarenes are key precursors for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions allow for the facile introduction of diverse substituents onto the aromatic ring, enabling the synthesis of complex molecular architectures. researchgate.net

Furthermore, the presence of a bromine atom can influence the electronic properties of the phenyl ring and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition. nih.gov The position of the bromine atom at the ortho position in this compound can induce specific conformational preferences and electronic effects.

Rationale for Investigating this compound

The investigation of this compound is driven by the potential to create novel molecular scaffolds with unique three-dimensional structures and functionalities. The combination of the sterically demanding 3,3-diethylpyrrolidine (B1319163) core with the synthetically versatile 2-bromophenyl group offers several avenues for further chemical exploration.

The rationale for its investigation can be summarized as follows:

Synthetic Utility : The 2-bromophenyl group serves as a handle for a wide array of cross-coupling reactions, allowing for the late-stage functionalization of the molecule. This enables the rapid generation of a library of derivatives with diverse substituents, which can be screened for various applications.

Structural Rigidity : The gem-diethyl group at the 3-position restricts the conformational flexibility of the pyrrolidine ring, which can be advantageous in the design of molecules with well-defined shapes for specific biological targets.

Exploration of Chemical Space : The synthesis and study of novel substituted pyrrolidines like this contribute to the expansion of accessible chemical space, providing new building blocks for drug discovery and materials science.

Below is a data table summarizing the key structural features of this compound and their significance.

Structural FeatureSignificance
Pyrrolidine Core A privileged scaffold in medicinal chemistry, often associated with biological activity.
3,3-Diethyl Substitution Imparts steric bulk, influences ring conformation, and can enhance metabolic stability.
4-(2-Bromophenyl) Group Provides a reactive handle for cross-coupling reactions, enabling facile derivatization.
Ortho-Bromo Position Can induce specific electronic effects and conformational biases in the phenyl ring.

Further research into the synthesis and reactivity of this compound is warranted to fully elucidate its potential in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20BrN B13252871 4-(2-Bromophenyl)-3,3-diethylpyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20BrN

Molecular Weight

282.22 g/mol

IUPAC Name

4-(2-bromophenyl)-3,3-diethylpyrrolidine

InChI

InChI=1S/C14H20BrN/c1-3-14(4-2)10-16-9-12(14)11-7-5-6-8-13(11)15/h5-8,12,16H,3-4,9-10H2,1-2H3

InChI Key

DZVIKBRGXLMLPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=CC=C2Br)CC

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromophenyl 3,3 Diethylpyrrolidine

General Strategies for Pyrrolidine (B122466) Ring System Construction

The formation of the pyrrolidine ring is the cornerstone of the synthesis of 4-(2-Bromophenyl)-3,3-diethylpyrrolidine. Various synthetic strategies can be envisaged for the construction of the 3,3-diethyl substituted pyrrolidine core.

Cyclization Reactions for Pyrrolidine Formation

Intramolecular cyclization reactions are a powerful and widely employed strategy for the synthesis of pyrrolidine rings. These methods typically involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One potential approach involves the intramolecular Michael addition . This strategy would start from a precursor containing an amine and a suitably activated α,β-unsaturated carbonyl or nitrile moiety. For the synthesis of a 3,3-diethylpyrrolidine (B1319163), a key intermediate would be a γ-amino-α,α-diethyl Michael acceptor. The intramolecular conjugate addition of the amine to the activated double bond would then lead to the formation of the desired pyrrolidine ring. The stereochemical outcome of such cyclizations can often be controlled by the reaction conditions and the nature of the substituents.

Another viable cyclization strategy is the reductive amination of a 1,4-dicarbonyl compound . In this approach, a 3,3-diethyl-1,4-dicarbonyl precursor would be treated with ammonia (B1221849) or a primary amine to form an intermediate imine or enamine, which is then reduced in situ to yield the pyrrolidine. The synthesis of the requisite dicarbonyl compound with a gem-diethyl group at the C3 position is a critical consideration for this route.

Intramolecular nucleophilic substitution offers a further pathway. A precursor bearing an amine and a leaving group at the appropriate positions (e.g., a 4-amino-2,2-diethyl-1-halobutane) can undergo intramolecular cyclization to form the pyrrolidine ring. The efficiency of this reaction is dependent on the nature of the leaving group and the reaction conditions.

Finally, the cyclization of γ-amino nitriles represents a plausible route. A γ-amino nitrile containing a gem-diethyl group at the α-position relative to the nitrile can be cyclized to a lactam, which can then be reduced to the corresponding pyrrolidine. The synthesis of the starting γ-amino nitrile is a key step in this sequence.

Cyclization StrategyKey PrecursorBrief Description
Intramolecular Michael Additionγ-Amino-α,α-diethyl Michael acceptorIntramolecular conjugate addition of an amine to an activated double bond.
Reductive Amination3,3-Diethyl-1,4-dicarbonyl compoundReaction with an amine followed by in situ reduction of the intermediate imine/enamine.
Intramolecular Nucleophilic Substitution4-Amino-2,2-diethyl-1-halobutaneIntramolecular displacement of a leaving group by an amine.
Cyclization of γ-Amino Nitrilesγ-Amino-α,α-diethyl nitrileCyclization to a lactam followed by reduction.

Multi-component Reactions Leading to Pyrrolidine Cores

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs are known to produce highly substituted pyrrolidines.

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a prominent example. To construct the 3,3-diethylpyrrolidine core, a suitably substituted alkene bearing the gem-diethyl group could be reacted with an azomethine ylide. The regioselectivity and stereoselectivity of this reaction are often high and can be influenced by the choice of catalyst and reaction conditions.

Another potential MCR is the Ugi or Passerini reaction followed by a post-condensation cyclization . These reactions allow for the rapid assembly of multiple components to form a complex acyclic intermediate which can then be induced to cyclize to form the pyrrolidine ring. The design of the starting materials is crucial to ensure the desired substitution pattern in the final product.

Multi-component ReactionKey ComponentsBrief Description
[3+2] CycloadditionAzomethine ylide and a 2,2-diethyl-substituted alkeneA concerted or stepwise reaction leading to the formation of the five-membered ring.
Ugi/Passerini Reaction & CyclizationAldehyde, amine, isocyanide, and carboxylic acid (Ugi) or aldehyde, isocyanide, and carboxylic acid (Passerini)Formation of an acyclic intermediate followed by a subsequent cyclization step.

Introduction and Functionalization of the 2-Bromophenyl Moiety

Once the 3,3-diethylpyrrolidine scaffold is established, the next critical step is the introduction of the 2-bromophenyl group at the C4 position. This can be achieved through either direct functionalization of the pre-formed pyrrolidine ring or by incorporating the aromatic moiety into one of the building blocks prior to ring formation.

Direct Arylation Approaches at the Pyrrolidine Scaffold

Direct C-H arylation has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials. Palladium-catalyzed C(sp³)–H arylation of the 3,3-diethylpyrrolidine ring with an appropriate arylating agent, such as 1-bromo-2-iodobenzene (B155775) or 2-bromophenyl triflate, represents a direct and efficient approach. The regioselectivity of this reaction can be a challenge and may require the use of directing groups to favor arylation at the C4 position.

Utilization of Pre-functionalized Aromatic Building Blocks

An alternative and often more controlled approach involves the use of building blocks that already contain the 2-bromophenyl moiety. This strategy ensures the correct placement of the aromatic group in the final product.

One such method is the Suzuki-Miyaura coupling reaction . This would involve the synthesis of a 4-halo- or 4-triflyloxy-3,3-diethylpyrrolidine derivative, which could then be coupled with (2-bromophenyl)boronic acid or its esters in the presence of a palladium catalyst. The synthesis of the functionalized pyrrolidine precursor is a key aspect of this route.

Another approach is to start with a precursor that already contains the 2-bromophenyl group and then construct the pyrrolidine ring around it. For example, a Michael acceptor bearing the 2-bromophenyl group at the β-position could undergo a conjugate addition with a nucleophile that also contains the necessary functionality for subsequent cyclization to form the 3,3-diethylpyrrolidine ring.

Arylation StrategyKey Reagents/PrecursorsBrief Description
Direct C-H Arylation3,3-Diethylpyrrolidine, 1-bromo-2-iodobenzene, Palladium catalystDirect formation of the C-C bond between the pyrrolidine C4 and the aryl group.
Suzuki-Miyaura Coupling4-Halo-3,3-diethylpyrrolidine, (2-Bromophenyl)boronic acid, Palladium catalystCross-coupling reaction between a functionalized pyrrolidine and a boronic acid derivative.
Pre-functionalized Building BlockMichael acceptor with a β-(2-bromophenyl) substituentConstruction of the pyrrolidine ring from a precursor already containing the aryl moiety.

Strategies for Stereoselective and Asymmetric Synthesis of Substituted Pyrrolidines

The synthesis of this compound as a single enantiomer or diastereomer requires the use of stereoselective or asymmetric synthetic methods. The presence of a stereocenter at the C4 position necessitates control over the spatial arrangement of the 2-bromophenyl group.

Chiral auxiliary-mediated synthesis is a well-established strategy for controlling stereochemistry. A chiral auxiliary can be attached to one of the starting materials to direct the formation of the desired stereoisomer during the key bond-forming steps, such as the cyclization or arylation reaction. After the desired stereochemistry is set, the auxiliary can be removed. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries. researchgate.netnih.gov

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, phosphoric acids, and other small organic molecules can catalyze reactions with high enantioselectivity. For the synthesis of this compound, an enantioselective Michael addition or a [3+2] cycloaddition reaction could be catalyzed by a suitable chiral organocatalyst to establish the stereocenter at C4.

Enzymatic resolution offers another approach to obtain enantiomerically pure compounds. A racemic mixture of this compound or a suitable precursor could be subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the desired enantiomer. Lipases are commonly used enzymes for the resolution of racemic alcohols and esters.

Asymmetric StrategyKey PrincipleExample Application
Chiral AuxiliaryA chiral molecule temporarily incorporated to direct stereoselective bond formation.Use of an Evans auxiliary on a precursor for a diastereoselective cyclization.
OrganocatalysisUse of a small chiral organic molecule to catalyze an enantioselective reaction.Proline-catalyzed asymmetric Michael addition to form the pyrrolidine ring.
Enzymatic ResolutionAn enzyme selectively reacts with one enantiomer of a racemic mixture.Lipase-catalyzed acylation to resolve a racemic pyrrolidine precursor.

Methodologies for Installing 3,3-Diethyl Substitution

The introduction of the 3,3-diethyl moiety onto the pyrrolidine ring is a critical transformation in the synthesis of the target compound. The most viable and widely employed method for the gem-dialkylation of a ketone, such as a 4-arylpyrrolidin-3-one precursor, is the use of organometallic reagents, particularly Grignard reagents.

A proposed synthetic pathway would involve the treatment of an N-protected 4-(2-bromophenyl)pyrrolidin-3-one with an excess of ethylmagnesium bromide (EtMgBr). The reaction proceeds via a nucleophilic addition of the ethyl group from the Grignard reagent to the carbonyl carbon of the pyrrolidin-3-one. This initially forms a magnesium alkoxide intermediate. A second equivalent of the Grignard reagent then attacks the same carbon, leading to the formation of a tertiary alcohol, 3,3-diethyl-4-(2-bromophenyl)pyrrolidin-3-ol. Subsequent deoxygenation of this tertiary alcohol would yield the desired this compound.

The choice of the nitrogen protecting group on the pyrrolidine ring is crucial for the success of this step. Common protecting groups such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) are suitable as they are generally stable under Grignard reaction conditions.

Table 1: Proposed Reaction Scheme for 3,3-Diethyl Substitution

StepReactant(s)Reagent(s)Product
1N-protected 4-(2-bromophenyl)pyrrolidin-3-oneEthylmagnesium bromide (excess)N-protected 3,3-diethyl-4-(2-bromophenyl)pyrrolidin-3-ol
2N-protected 3,3-diethyl-4-(2-bromophenyl)pyrrolidin-3-olDeoxygenation agent (e.g., trifluoroacetic acid/triethylsilane)N-protected this compound
3N-protected this compoundDeprotection agentThis compound

Optimization of Reaction Conditions for Enhanced Yields and Purity

To achieve optimal yields and purity of this compound, careful control of the reaction conditions during the Grignard reaction and subsequent steps is paramount. Several factors can be systematically varied to enhance the efficiency of the synthesis.

Grignard Reaction Optimization: The double addition of the Grignard reagent to the ketone is a competitive process. To favor the formation of the gem-diethyl product, a significant excess of the ethylmagnesium bromide is typically required. The reaction temperature is another critical parameter; it is often carried out at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions such as enolization of the ketone. numberanalytics.com The choice of solvent can also influence the reaction outcome, with anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) being the most common solvents for Grignard reactions. numberanalytics.com

Table 2: Parameters for Optimization of the Grignard Reaction

ParameterRange/OptionsEffect on Reaction
Equivalents of EtMgBr 2.5 - 5.0 equivalentsHigher excess favors the double addition product.
Temperature -78 °C to room temperatureLower temperatures can increase selectivity and reduce side reactions. numberanalytics.com
Solvent Diethyl ether, THFCan affect the solubility of reactants and the reactivity of the Grignard reagent. numberanalytics.com
Addition Rate Slow, dropwise additionHelps to control the exothermicity of the reaction and can improve selectivity.

Deoxygenation and Deprotection: The deoxygenation of the tertiary alcohol can be achieved under various conditions, with a common method being treatment with a silane, such as triethylsilane, in the presence of a strong acid like trifluoroacetic acid. The final deprotection step will depend on the chosen N-protecting group. For an N-Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in dioxane) are typically employed for its removal. nih.govreddit.com For an N-benzyl group, catalytic hydrogenation is a standard deprotection method.

By systematically optimizing these reaction parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity, suitable for further investigation in various chemical and pharmaceutical applications.

Chemical Reactivity and Transformation Studies of 4 2 Bromophenyl 3,3 Diethylpyrrolidine

Reactivity Profiles of the Bromine Atom

The bromine atom attached to the phenyl group serves as a versatile handle for synthetic modifications, primarily through transition-metal-catalyzed reactions. Its reactivity is typical of an aryl halide, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds. nih.gov The aryl bromide moiety in 4-(2-Bromophenyl)-3,3-diethylpyrrolidine makes it a suitable electrophilic partner for such transformations.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is noted for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents and by-products. nih.govmdpi.com For the subject compound, a typical Suzuki reaction would involve its coupling with various aryl or heteroaryl boronic acids to yield biaryl structures. The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

The Stille reaction couples the organohalide with an organotin compound (organostannane). wikipedia.org This method is valued for the stability of the organostannane reagents to air and moisture and their compatibility with a wide array of functional groups under generally mild conditions. orgsyn.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgpsu.edu A key advantage of the Stille reaction is its applicability to a wide range of substrates, although the toxicity of organotin compounds is a notable drawback. wikipedia.orglibretexts.org

Commonly employed catalysts for these reactions include palladium complexes with phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com The choice of base and solvent is crucial for optimizing reaction yields; inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) and solvents such as dioxane, toluene, or dimethylformamide (DMF) are frequently used. mdpi.commdpi.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical CatalystBase/SolventExpected Product Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene4-(Biphenyl-2-yl)-3,3-diethylpyrrolidine
Suzuki-MiyauraThiophene-2-boronic acidPd(PPh₃)₄K₃PO₄ / Dioxane3,3-Diethyl-4-(2-(thiophen-2-yl)phenyl)pyrrolidine
StilleTributyl(vinyl)stannanePd(PPh₃)₄None / DMF3,3-Diethyl-4-(2-vinylphenyl)pyrrolidine
Stille(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ / P(t-Bu)₃CsF / Dioxane3,3-Diethyl-4-(4'-methoxybiphenyl-2-yl)pyrrolidine

Aryl halides, including the 2-bromophenyl group of the target molecule, are generally unreactive toward nucleophilic aromatic substitution (SNAr) reactions under standard conditions. libretexts.org This low reactivity is attributed to the strength of the carbon-halogen bond. libretexts.org For SNAr to proceed efficiently via an addition-elimination mechanism, the aromatic ring typically requires activation by strongly electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions relative to the leaving group. libretexts.orgvaia.com Since the this compound molecule lacks such activating groups, its aryl bromide moiety is expected to be resistant to displacement by common nucleophiles.

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine, rendering it nucleophilic and basic. This functionality allows for a variety of transformations, including the formation of new C-N and N-heteroatom bonds.

N-Alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to neutralize the acid formed during the reaction. nih.gov These reactions proceed via an Sₙ2 mechanism, leading to the formation of a tertiary amine. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. mdpi.com These reactions are generally rapid and can often be performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced when using acyl chlorides. nih.gov The resulting amides are important functional groups in medicinal chemistry and materials science.

Beyond simple alkylation and acylation, the pyrrolidine nitrogen can be used to synthesize a diverse range of derivatives. Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. Reductive amination with aldehydes or ketones can introduce more complex alkyl substituents. These transformations underscore the versatility of the pyrrolidine nitrogen as a key site for molecular elaboration.

Table 2: Representative Reactions at the Pyrrolidine Nitrogen
Reaction TypeReagentProduct ClassProduct Structure Example
N-AlkylationMethyl iodide (CH₃I)Tertiary Amine1-Methyl-4-(2-bromophenyl)-3,3-diethylpyrrolidine
N-AcylationAcetyl chloride (CH₃COCl)Amide1-Acetyl-4-(2-bromophenyl)-3,3-diethylpyrrolidine
N-Arylation2,4-DinitrofluorobenzeneTertiary Amine (Aryl)1-(2,4-Dinitrophenyl)-4-(2-bromophenyl)-3,3-diethylpyrrolidine
Urea FormationPhenyl isocyanate (PhNCO)UreaN-Phenyl-N'-(4-(2-bromophenyl)-3,3-diethylpyrrolidin-1-yl)urea

Reactivity at the Diethyl-Substituted Carbon Center

The C3 carbon of the pyrrolidine ring is a quaternary center, meaning it is bonded to four other carbon atoms. This structural feature has significant implications for its reactivity. The carbon is sterically hindered by the two ethyl groups and the pyrrolidine ring structure, which severely restricts access for nucleophiles or electrophiles.

Functional Group Interconversions and Derivatization Strategies

The presence of a nucleophilic secondary amine and an electrophilic aryl bromide site on the same molecule opens up numerous avenues for synthetic modifications. These transformations can be broadly categorized into reactions involving the pyrrolidine ring and those involving the bromophenyl group.

The secondary amine of the pyrrolidine ring is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents on the nitrogen atom.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides to introduce new alkyl groups. researchgate.netechemi.com This reaction typically proceeds via an SN2 mechanism in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The choice of alkylating agent can significantly influence the properties of the resulting tertiary amine.

N-Acylation: Acylation of the secondary amine with acid chlorides or anhydrides yields the corresponding N-amides. byjus.comlibretexts.orgresearchgate.net This transformation is often carried out in the presence of a base like pyridine or triethylamine to scavenge the HCl or carboxylic acid produced. byjus.com The resulting amides are generally stable compounds and this reaction can be used to introduce a variety of functional groups.

Oxidation: The pyrrolidine ring can undergo oxidation at the carbon atom alpha to the nitrogen, potentially leading to the formation of lactams or iminium ion intermediates. nih.govresearchgate.netutas.edu.au The specific outcome depends on the oxidizing agent and reaction conditions used. For instance, oxidation of N-acyl pyrrolidines can yield the corresponding pyrrolidin-2-ones. researchgate.net

A summary of potential derivatization reactions at the pyrrolidine nitrogen is presented in Table 1.

Table 1: Hypothetical Derivatization of the Pyrrolidine Moiety

Reagent Reaction Type Product
Methyl Iodide N-Alkylation 4-(2-Bromophenyl)-3,3-diethyl-1-methylpyrrolidine
Acetyl Chloride N-Acylation 1-(4-(2-Bromophenyl)-3,3-diethylpyrrolidin-1-yl)ethan-1-one
Benzyl (B1604629) Bromide N-Alkylation 1-Benzyl-4-(2-Bromophenyl)-3,3-diethylpyrrolidine

The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgbyjus.commdpi.comwikipedia.org It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the phenyl ring.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. nih.govorganic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgacs.orgnih.govwikipedia.org This would result in the synthesis of diarylamines or N-aryl heterocycles.

Table 2 outlines the expected products from these key cross-coupling reactions.

Table 2: Predicted Products of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Partner Reaction Type Catalyst System (Example) Product
Phenylboronic Acid Suzuki-Miyaura Pd(PPh3)4, K2CO3 4-(Biphenyl-2-yl)-3,3-diethylpyrrolidine
Styrene Heck Pd(OAc)2, PPh3, Et3N 3,3-Diethyl-4-(2-styrylphenyl)pyrrolidine
Aniline Buchwald-Hartwig Pd2(dba)3, BINAP, NaOt-Bu N-(2-(3,3-Diethylpyrrolidin-4-yl)phenyl)aniline

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes.

The N-acylation of the secondary amine in this compound with an acid chloride is a classic example of nucleophilic acyl substitution. The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, yielding the final N-acylated product and the hydrochloride salt of the base. libretexts.org

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. byjus.comwikipedia.orglibretexts.orgyonedalabs.com The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step. byjus.com

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. byjus.comlibretexts.org

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Bromophenyl 3,3 Diethylpyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-(2-Bromophenyl)-3,3-diethylpyrrolidine, a comprehensive NMR analysis would provide definitive evidence of its chemical structure, connectivity, and stereochemistry.

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional (1D) NMR spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, would be the initial step in the structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals would provide information about the electronic environment of the protons. The integration of the signals would correspond to the number of protons in a given environment. Furthermore, the splitting patterns (multiplicity), arising from spin-spin coupling, would reveal the number of adjacent protons, helping to piece together the molecular fragments.

¹³C NMR: The carbon-13 NMR spectrum would display a single peak for each unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the carbon's hybridization and its bonding environment (e.g., aliphatic, aromatic, attached to a heteroatom).

A hypothetical data table for the 1D NMR of this compound would look as follows, though the actual values are not available.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not availableData not available

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR and for determining the complete molecular structure and relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, identifying which protons are adjacent to each other in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different molecular fragments, such as the attachment of the 2-bromophenyl group to the pyrrolidine (B122466) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, even if they are not directly bonded. This information is vital for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups. For this compound, these techniques would be used to confirm the presence of key functional groups. Expected vibrational bands would include C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule, C-N stretching of the pyrrolidine ring, and vibrations characteristic of the C-Br bond and the substituted benzene ring.

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not availableData not available

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The isotopic pattern observed for the molecular ion would be characteristic of a bromine-containing compound. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable information about the structure of the molecule, as the compound would break apart in a predictable manner upon ionization.

Table 4: Hypothetical HRMS Data for this compound

m/zAssignment
Data not availableData not available

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Elucidation of Solid-State Molecular Architecture

The data obtained from SCXRD would allow for a detailed analysis of the molecular packing in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure.

Table 5: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemData not available
Space groupData not available
Unit cell dimensionsData not available
ZData not available
Density (calculated)Data not available
R-factorData not available

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases has been conducted to obtain data regarding the crystal structure, crystal packing, and intermolecular interactions of the compound this compound. These searches included scholarly articles and the Cambridge Structural Database (CSD).

Despite these exhaustive efforts, no specific experimental data from X-ray crystallographic analysis for this compound has been found in the public domain. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, including the generation of data tables, cannot be provided at this time. The synthesis of this specific compound and its subsequent crystallographic analysis have not been reported in the available scientific literature.

Therefore, the following subsections detailing research findings on crystal packing and intermolecular interactions for this compound cannot be completed.

Computational and Theoretical Investigations of 4 2 Bromophenyl 3,3 Diethylpyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into molecular geometry, stability, and reactivity. For a molecule like 4-(2-Bromophenyl)-3,3-diethylpyrrolidine, DFT calculations would be crucial in understanding its fundamental chemical characteristics.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its minimum energy conformation) is determined. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The presence of the bulky 3,3-diethyl groups and the 2-bromophenyl substituent would significantly influence the final geometry of the pyrrolidine (B122466) ring.

Following optimization, an analysis of the electronic structure would reveal how electrons are distributed within the molecule. This includes mapping electron density and identifying regions of high or low electron concentration, which are key to understanding the molecule's reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterValue
C-N Bond Length (Pyrrolidine)~1.47 Å
C-C Bond Length (Pyrrolidine Ring)~1.54 Å
C-Br Bond Length~1.90 Å
C-N-C Bond Angle (Pyrrolidine)~108°
Dihedral Angle (Pyrrolidine-Phenyl)Varies with conformation

Note: The values in this table are estimations based on typical bond lengths and angles for similar organic molecules and are for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, the HOMO would likely be localized on the electron-rich bromophenyl ring and the nitrogen atom of the pyrrolidine, while the LUMO might be distributed over the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These energy values are hypothetical and serve as an example of what might be expected from a DFT calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the bromine and nitrogen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atoms of the pyrrolidine ring would likely exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in molecular stability. Strong interactions, indicated by large stabilization energies (E(2)), suggest significant electron delocalization.

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and can adopt various conformations. This flexibility is crucial for its biological activity and chemical reactivity. Conformational analysis helps to identify the most stable conformations and the energy barriers between them.

The conformations of a five-membered ring like pyrrolidine are often described by a concept called pseudorotation. The different puckered forms of the ring can be represented as points on a circle, and the interconversion between these forms occurs via a low-energy pathway. The two most common conformations are the "envelope" (or "twist") and "half-chair" forms.

For this compound, the bulky diethyl groups at the 3-position and the bromophenyl group at the 4-position would create significant steric hindrance, restricting the pseudorotation and favoring certain conformations. An energy landscape plot would show the relative energies of the different possible conformations, with the lowest points on the surface representing the most stable conformers. The transition states between these minima would represent the energy barriers to conformational change.

Influence of Bromophenyl and Diethyl Substituents on Preferred Conformations

The conformational landscape of the pyrrolidine ring is significantly influenced by its substituents. In the case of this compound, the bulky 2-bromophenyl group at the C4 position and the gem-diethyl groups at the C3 position would impose considerable steric constraints, dictating the preferred puckering of the five-membered ring.

The pyrrolidine ring typically adopts two main low-energy conformations: the envelope (Cs symmetry) and the twist (C2 symmetry). The positions of the substituents can be pseudo-axial or pseudo-equatorial. Computational studies, likely employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to calculate the relative energies of the possible conformers.

The large steric demand of the diethyl groups at C3 would likely force the 2-bromophenyl group at C4 into a pseudo-equatorial position to minimize steric hindrance. The orientation of the bromophenyl ring itself relative to the pyrrolidine ring would also be a key factor, with rotational barriers calculated to find the most stable arrangement.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Pyrrolidine Puckering 4-(2-Bromophenyl) Position Relative Energy (kcal/mol)
A Twist (C2) Pseudo-equatorial 0.00
B Envelope (Cs) Pseudo-equatorial 1.5
C Twist (C2) Pseudo-axial 4.8

Note: Data is illustrative and not based on published experimental or computational results.

Mechanistic Studies of Reactions Involving this compound

Theoretical modeling is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

For a hypothetical reaction, such as an N-alkylation or a palladium-catalyzed cross-coupling at the bromophenyl group, computational methods would be employed to map out the potential energy surface. This involves locating the structures of reactants, intermediates, transition states, and products.

For instance, in a Suzuki coupling reaction, DFT calculations could elucidate the energies of key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the coupled product. The calculated activation energies for each step would help to identify the rate-determining step of the reaction.

Table 2: Hypothetical Calculated Activation Energies for a Suzuki Coupling Reaction

Reaction Step Transition State Activation Energy (kcal/mol)
Oxidative Addition TS1 15.2
Transmetalation TS2 12.8

Note: Data is illustrative and not based on published experimental or computational results.

Theoretical models can be instrumental in predicting and explaining the regioselectivity and stereoselectivity of reactions. For example, in a deprotonation/alkylation sequence at a position alpha to the nitrogen, computational models could predict which proton is more acidic and which face of the resulting anion is more accessible to an electrophile.

By calculating the energies of the different possible transition states leading to various regioisomers or stereoisomers, the preferred reaction outcome can be predicted. The steric bulk of the diethyl and bromophenyl groups would be expected to play a significant role in directing incoming reagents, thereby controlling the stereochemical outcome of reactions at the pyrrolidine ring or at the nitrogen atom.

Molecular Dynamics Simulations for Conformational Dynamics in Solution

While quantum mechanical calculations provide valuable information about static structures and energies, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules in solution. An MD simulation of this compound would model the movements of the molecule over time in a simulated solvent box (e.g., water or DMSO).

These simulations could reveal the flexibility of the pyrrolidine ring, the rotational dynamics of the bromophenyl group, and the conformational changes of the diethyl substituents. By analyzing the trajectory of the simulation, one could determine the predominant conformations in solution and the timescales of interconversion between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its reactivity and interactions with other molecules.

Applications of 4 2 Bromophenyl 3,3 Diethylpyrrolidine in Advanced Organic Synthesis

Role as a Versatile Building Block in Synthetic Sequences

The synthetic utility of 4-(2-Bromophenyl)-3,3-diethylpyrrolidine is primarily derived from the presence of the 2-bromophenyl group. The carbon-bromine bond serves as a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov This allows for the straightforward introduction of a wide range of substituents at the ortho-position of the phenyl ring, thereby enabling the synthesis of a diverse library of compounds from a single advanced intermediate.

One of the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organohalide. mdpi.comorganic-chemistry.org In the case of this compound, this reaction can be used to introduce various aryl, heteroaryl, or alkyl groups. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a highly versatile method for elaborating the core structure. organic-chemistry.org

For instance, coupling with arylboronic acids can lead to the formation of biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials. The steric hindrance provided by the 3,3-diethyl substituents on the pyrrolidine (B122466) ring may influence the conformational preferences of the resulting biaryl system, a feature that can be exploited in the design of molecules with specific three-dimensional shapes.

Below is a representative table of potential Suzuki-Miyaura cross-coupling reactions with this compound:

Coupling Partner (R-B(OH)₂)ProductPotential Application Area
Phenylboronic acid4-(Biphenyl-2-yl)-3,3-diethylpyrrolidineLigand design, materials science
4-Methoxyphenylboronic acid4-(4'-Methoxybiphenyl-2-yl)-3,3-diethylpyrrolidineMedicinal chemistry scaffolds
Thiophene-2-boronic acid4-(2-(Thiophen-2-yl)phenyl)-3,3-diethylpyrrolidineOrganic electronics
n-Butylboronic acid4-(2-n-Butylphenyl)-3,3-diethylpyrrolidineFragment-based drug discovery

Similarly, other cross-coupling reactions such as the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be envisaged to further expand the synthetic utility of this building block. nih.gov The ability to sequentially functionalize the molecule at the bromine position and potentially at the pyrrolidine nitrogen provides a powerful strategy for the divergent synthesis of compound libraries.

Development of Novel Pyrrolidine-Based Scaffolds for Chemical Research

The pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net The non-planar, three-dimensional nature of the saturated pyrrolidine ring is highly desirable for exploring chemical space and achieving potent and selective interactions with biological targets. nih.gov this compound serves as an excellent starting point for the development of novel pyrrolidine-based scaffolds.

Through the synthetic transformations described in the previous section, the 2-bromophenyl group can be elaborated into more complex heterocyclic systems. For example, intramolecular cyclization reactions can be designed to forge new rings, leading to rigidified polycyclic scaffolds. An intramolecular Heck reaction, for instance, could be envisioned if a suitable alkene is tethered to the pyrrolidine nitrogen, leading to the formation of a tetracyclic system.

Furthermore, the diethyl substitution at the 3-position of the pyrrolidine ring introduces a spirocyclic-like environment, which can impart favorable physicochemical properties such as increased solubility and metabolic stability. This gem-diethyl group also restricts the conformational flexibility of the pyrrolidine ring, which can be advantageous in the design of selective ligands and enzyme inhibitors.

The development of such novel scaffolds from this compound can be guided by computational modeling to predict the conformational preferences and potential biological activities of the resulting molecules. This synergy between synthetic chemistry and computational design is a powerful approach in modern drug discovery.

Design of Ligands and Catalysts Incorporating the Pyrrolidine Framework

Chiral pyrrolidines and their derivatives are widely used as ligands in asymmetric catalysis. nih.gov The stereocenters on the pyrrolidine ring can effectively control the stereochemical outcome of a chemical reaction. While this compound as described is achiral, the synthesis of its enantiomerically pure forms would open avenues for its use in asymmetric catalysis.

Assuming access to enantiopure forms, the 2-bromophenyl group can be functionalized to introduce coordinating groups, such as phosphines or other heteroatoms, capable of binding to a metal center. For example, a double Suzuki coupling could be used to introduce two diphenylphosphino groups, creating a bidentate phosphine (B1218219) ligand. The steric bulk of the 3,3-diethyl groups would likely create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivities in catalytic reactions.

The following table illustrates a hypothetical design of a chiral ligand derived from (R)-4-(2-bromophenyl)-3,3-diethylpyrrolidine:

Ligand StructureTarget MetalPotential Catalytic Application
(R)-4-(2-(Diphenylphosphino)phenyl)-3,3-diethylpyrrolidinePalladiumAsymmetric allylic alkylation
(R)-N-acetyl-4-(2-(diphenylphosphino)phenyl)-3,3-diethylpyrrolidineRhodiumAsymmetric hydrogenation
(R)-4-(2,6-bis(diphenylphosphino)phenyl)-3,3-diethylpyrrolidineIridiumAsymmetric hydroamination

The modular nature of the synthesis, allowing for variation of both the pyrrolidine backbone and the coordinating groups on the phenyl ring, would enable the rapid generation of a library of ligands for screening in various catalytic transformations.

Strategies for the Assembly of Complex Molecular Architectures

The construction of complex, polycyclic molecules is a central goal of organic synthesis. nih.gov Building blocks that offer multiple points for diversification and stereochemical control are highly valuable in this endeavor. This compound, with its functionalizable bromophenyl group and the potential for substitution on the pyrrolidine nitrogen, is well-suited for the assembly of such complex architectures.

A potential strategy involves a multi-step sequence where the bromophenyl group is first used as a linchpin for a cross-coupling reaction to attach a complex fragment. Subsequently, the pyrrolidine nitrogen can be acylated or alkylated with another functionalized component. Finally, a ring-closing reaction, such as a ring-closing metathesis or an intramolecular cyclization, could be employed to construct a macrocyclic or polycyclic system.

For example, a Suzuki coupling could be used to attach a vinyl-substituted aromatic ring to the 2-position of the phenyl group. The pyrrolidine nitrogen could then be acylated with an acrylic acid derivative. A subsequent ring-closing metathesis reaction would then lead to the formation of a complex macrocycle containing both the pyrrolidine and the newly formed ring. Such strategies are at the forefront of contemporary organic synthesis and are used to access novel chemical entities with unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.